4-benzyl-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide
Overview
Description
4-benzyl-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyl group, a dichlorophenyl group, and a carbothioamide moiety attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide typically involves the reaction of 2,4-dichloroaniline with benzyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2,4-dichloroaniline attacks the isothiocyanate group, forming the desired carbothioamide product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-benzyl-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, as a PHGDH inhibitor, it binds to the active site of the enzyme, preventing the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This inhibition disrupts the glycolytic-serine biosynthetic pathway, leading to reduced serine synthesis and subsequent inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide: Similar structure but with different substitution pattern on the phenyl ring.
NCT-503: Another PHGDH inhibitor with a different chemical structure.
CBR-5884: A PHGDH inhibitor obtained through high-throughput screening.
Uniqueness
4-benzyl-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide is unique due to its specific substitution pattern and its potential as a PHGDH inhibitor. Its ability to inhibit serine biosynthesis makes it a promising candidate for anti-cancer research .
Properties
IUPAC Name |
4-benzyl-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3S/c19-15-6-7-17(16(20)12-15)21-18(24)23-10-8-22(9-11-23)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZQXUTWPYNWHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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